molecular formula C12H20O4 B8556727 Dimethyl 2,7-dimethyloct-4-enedioate

Dimethyl 2,7-dimethyloct-4-enedioate

Cat. No. B8556727
M. Wt: 228.28 g/mol
InChI Key: BVURTTHGMDWYFM-UHFFFAOYSA-N
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Patent
US07470822B2

Procedure details

The mixture of the tetraester compound (B) (9.4 g, 23.5 mmol) and KOH (26.4 g, 47.0 mmol) in H2O (200 mL) was heated to reflux for 2 d. The reaction mixture was cooled to room temperature, and acidified to pH 1 by adding concentrated H2SO4. The resulting mixture was heated to reflux for 3 d, and then cooled to room temperature. The mixture was extracted with EtOAc, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product (5.8 g) was dissolved in MeOH (80 mL), and treated with concentrated H2SO4 (3.5 mL). The mixture was then stirred at room temperature for 12 h. Most of the solvent was removed under reduced pressure. The concentrate was dissolved in EtOAc, washed with H2O, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by SiO2 flash column chromatography (hexanes:EtOAc=4:1) to give the dimethyl ester (C) (4.75 g, 20.9 mmol) in 89% yield.
Name
tetraester
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6](C)([CH2:12][CH:13]=[CH:14][CH2:15][C:16](C(OCC)=O)([CH3:22])[C:17]([O:19][CH2:20]C)=[O:18])[C:7](OCC)=O)=[O:5])C.[OH-].[K+].OS(O)(=O)=O>O>[CH3:22][CH:16]([CH2:15][CH:14]=[CH:13][CH2:12][CH:6]([CH3:7])[C:4]([O:3][CH3:1])=[O:5])[C:17]([O:19][CH3:20])=[O:18] |f:1.2|

Inputs

Step One
Name
tetraester
Quantity
9.4 g
Type
reactant
Smiles
C(C)OC(=O)C(C(=O)OCC)(CC=CCC(C(=O)OCC)(C)C(=O)OCC)C
Name
Quantity
26.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 d
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 d
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product (5.8 g) was dissolved in MeOH (80 mL)
ADDITION
Type
ADDITION
Details
treated with concentrated H2SO4 (3.5 mL)
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate was dissolved in EtOAc
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by SiO2 flash column chromatography (hexanes:EtOAc=4:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC(C(=O)OC)CC=CCC(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.9 mmol
AMOUNT: MASS 4.75 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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